molecular formula C16H14N8O2 B12695197 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) CAS No. 93940-21-7

3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)

Cat. No.: B12695197
CAS No.: 93940-21-7
M. Wt: 350.33 g/mol
InChI Key: PEGQAOVWHYLVFW-UHFFFAOYSA-N
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Description

EINECS 300-414-4, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound that belongs to the class of aromatic aldehydes. It is commonly found in nature and is a significant component of the vanilla bean. This compound is widely used in the flavor and fragrance industry due to its pleasant vanilla-like aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common method involves the oxidation of 4-hydroxy-3-methoxytoluene using oxidizing agents such as potassium permanganate or chromic acid. The reaction is typically carried out in an acidic medium at elevated temperatures to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, 4-hydroxy-3-methoxybenzaldehyde is often produced through the biotransformation of ferulic acid using microbial strains. This method is preferred due to its eco-friendly nature and high yield. The process involves the use of specific microorganisms that can convert ferulic acid into 4-hydroxy-3-methoxybenzaldehyde under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Reduction of 4-hydroxy-3-methoxybenzaldehyde can yield 4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Amines and hydrazines are often used in the formation of Schiff bases.

Major Products

    Oxidation: 4-hydroxy-3-methoxybenzoic acid.

    Reduction: 4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Schiff bases and other derivatives.

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research has shown its potential as an antimicrobial and antioxidant agent.

    Industry: It is extensively used in the flavor and fragrance industry to produce vanilla flavoring and perfumes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds such as:

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Both compounds share a similar structure and aroma, but vanillin is more commonly used in the food industry.

    4-hydroxybenzaldehyde: Lacks the methoxy group, resulting in different chemical properties and applications.

    3-methoxybenzaldehyde: Lacks the hydroxyl group, leading to variations in reactivity and biological activity.

The uniqueness of 4-hydroxy-3-methoxybenzaldehyde lies in its dual functional groups (hydroxyl and methoxy), which contribute to its distinct chemical behavior and wide range of applications.

Properties

CAS No.

93940-21-7

Molecular Formula

C16H14N8O2

Molecular Weight

350.33 g/mol

IUPAC Name

[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide

InChI

InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22)

InChI Key

PEGQAOVWHYLVFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N

Origin of Product

United States

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